molecular formula C16H23N5O B2461519 Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1796965-56-4

Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

Cat. No. B2461519
CAS RN: 1796965-56-4
M. Wt: 301.394
InChI Key: KPEZZYGBSJCDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a pyridazin ring, and a piperazine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Chemical Synthesis and Derivatives

Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone and its derivatives are central to innovative chemical syntheses. For instance, compounds derived from similar cyclopropyl and piperazine frameworks have been explored for their potential in creating novel pharmaceuticals. A study demonstrated the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, revealing significant antituberculosis and anticancer activity for some of the synthesized compounds, highlighting the cyclopropyl and piperazine's versatility in medicinal chemistry applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of compounds closely related to this compound has provided insights into their potential therapeutic applications. One study on a dipeptidyl peptidase IV inhibitor with a structure comprising elements similar to the compound of interest outlined the metabolic pathways and excretion profile in rats, dogs, and humans, suggesting such compounds' suitability for oral administration (Sharma et al., 2012).

Anticancer and Antituberculosis Potential

A significant area of research has been the exploration of cyclopropyl and piperazine derivatives for their anticancer and antituberculosis properties. Synthesis and biological evaluation of these derivatives have shown promising results in vitro, with several compounds displaying potent activity against cancer cell lines and Mycobacterium tuberculosis. Such studies underscore the potential of these chemical frameworks in developing new therapeutic agents (Mallikarjuna et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. Pyrrolidine derivatives are of great interest in drug discovery due to their versatile scaffold .

properties

IUPAC Name

cyclopropyl-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c22-16(13-3-4-13)21-9-7-19(8-10-21)14-11-15(18-17-12-14)20-5-1-2-6-20/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEZZYGBSJCDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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